2-Isoxazoline, 4-bromo-5,5-dimethyl-4-nitro-3-phenyl-
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Overview
Description
4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a phenyl group attached to the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a nitroalkane and a base.
Methylation: The methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Phenylation: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Corresponding oxides or carboxylic acids
Reduction: Amines
Substitution: Various substituted isoxazole derivatives
Scientific Research Applications
4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromine and phenyl groups may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5,5-dimethyl-4-nitro-3-phenylisoxazole
- 4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-2-isoxazoline
- 4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole
Uniqueness
4-Bromo-5,5-dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups on the isoxazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2O3 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
4-bromo-5,5-dimethyl-4-nitro-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H11BrN2O3/c1-10(2)11(12,14(15)16)9(13-17-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
QASVVCNWCZWITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)([N+](=O)[O-])Br)C |
Origin of Product |
United States |
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